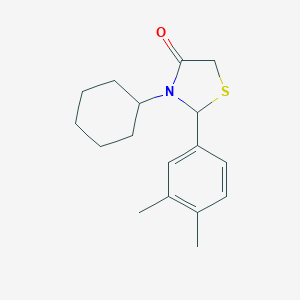
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one, also known as TZD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one leads to the activation of various genes involved in glucose uptake and metabolism, as well as the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in diabetic patients. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antitumor and antiviral effects, which make it a potential candidate for the treatment of various types of cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, one of the main limitations of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One area of research could involve the development of new synthetic methods for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Additionally, research could focus on the development of new derivatives of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one with improved biological activities. Furthermore, research could focus on the development of new applications for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections.
Méthodes De Synthèse
The synthesis of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves the condensation of cyclohexanone, 3,4-dimethylbenzaldehyde, and thiourea in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have antitumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Propriétés
Nom du produit |
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C17H23NOS |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23NOS/c1-12-8-9-14(10-13(12)2)17-18(16(19)11-20-17)15-6-4-3-5-7-15/h8-10,15,17H,3-7,11H2,1-2H3 |
Clé InChI |
OJKXLBNLQXLUCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)